molecular formula C11H22O B1584539 3-Undecanone CAS No. 2216-87-7

3-Undecanone

Cat. No. B1584539
CAS RN: 2216-87-7
M. Wt: 170.29 g/mol
InChI Key: YNMZZHPSYMOGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Undecanone is an organic compound with the molecular formula C11H22O . It is also known by other names such as Ethyl octyl ketone and Undecan-3-one .


Synthesis Analysis

3-Undecanone can be synthesized through various methods. One method involves the reaction of undecanoyl chloride with phenol in the presence of aluminium chloride . Another method involves the Fries rearrangement of phenyl undecanoate with boron trifluoride . A functional methyl ketone biosynthetic pathway was constructed in Escherichia coli by over-expressing two genes from Solanum habrochaites: shmks2, encoding a 3-ketoacyl-ACP thioesterase, and shmks1, encoding a beta-decarboxylase .


Molecular Structure Analysis

The molecular structure of 3-Undecanone consists of 11 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom . The molecule contains a total of 33 bonds, including 11 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, and 1 ketone .


Chemical Reactions Analysis

As a ketone, 3-Undecanone has a carbonyl group bonded to two carbon atoms . Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization .


Physical And Chemical Properties Analysis

3-Undecanone has a molecular weight of 170.2918 g/mol . It has a density of 0.8±0.1 g/cm3, a boiling point of 226.9±3.0 °C at 760 mmHg, and a flash point of 73.2±12.6 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 8 freely rotating bonds .

Scientific Research Applications

Immunological Effects

A study by Gibka et al. (2008) explored the impact of 3-Undecanone on cellular and humoral immunity in mice. The findings indicated that inhalation of 3-Undecanone led to an increase in antibody production and lysozyme levels in the serum. Additionally, there was heightened activation of respiratory burst and phagocytic activity of blood granulocytes. These results suggest potential immunostimulatory effects of 3-Undecanone (Gibka et al., 2008).

Enolization in Lyomesophases

Research by Spada et al. (1988) investigated the enolization of various ketones, including 6-undecanone, in lyotropic systems. This study offers insights into the chemical behavior of undecanone derivatives in different phases, which might be relevant to understanding 3-Undecanone's properties and potential applications in scientific research (Spada et al., 1988).

Alternative to Methyl Bromide for Insect Control

Zhu et al. (2018) presented a novel use of aliphatic n-methyl ketones, including undecanone, as a fumigant. This research is significant due to the environmental concerns associated with conventional fumigants like methyl bromide. The study demonstrates the potential of undecanone in pest control applications (Zhu et al., 2018).

Insect Repellent and Pest Management

Farrar and Kennedy (1987, 1988) explored the effects of 2-Undecanone, a closely related compound, on insect pests. Their studies focused on its impact on larvae and pupae of certain insects, discussing its potential in pest management strategies. Although this research focuses on 2-Undecanone, it may provide valuable context for the applications of 3-Undecanone in similar domains (Farrar & Kennedy, 1987); (Farrar & Kennedy, 1988).

Delivery of Insect Repellants

Whang and Tonelli (2008) investigated the release characteristics of 2-Undecanone from its crystalline inclusion compound with α-cyclodextrin. This study is relevant for the controlled delivery of insect repellants and could be applicable for understanding similar delivery mechanisms for 3-Undecanone (Whang & Tonelli, 2008).

Tumor Angiogenesis and VEGF Content

A study by Gibka et al. (2010) on the effects of 3-Undecanone derivatives on tumor angiogenesis and VEGF content in mice. This research provides insights into the potential therapeutic applications of 3-Undecanone in oncology (Gibka et al., 2010).

Safety And Hazards

3-Undecanone is a combustible liquid . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-3-5-6-7-8-9-10-11(12)4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMZZHPSYMOGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176695
Record name Undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; mp = 12-13 deg C; [Alfa Aesar MSDS]
Record name 3-Undecanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10828
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

3-Undecanone

CAS RN

2216-87-7
Record name 3-Undecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2216-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecan-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Undecanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.001
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium bicarbonate (8.81 g, 0.105 mol) was added to a solution of 15.0 g (0.075 mol) of 3,3-dimethyl-1,5-dioxaspiro<5.5>undecan-9-ol in 150 ml of acetonitrile. The reaction mixture was charged with 15.0 g of silica gel (MCB 60-200 mesh) and 15.0 g of calcium hypochlorite in sequence. The reaction mixture was stirred at a temperature in the range of 24° C. to 28° C. for about 18 hours and then warmed to 29° C. to 30° C. for 4 hours. The mixture was filtered and evaporated under vacuum. The residue was combined with 135 ml of toluene and 50 ml of water, and the resulting mixture was stirred for 45 minutes. The organic phase was separated, washed with 50 ml of a saturated sodium chloride solution and dried over 10.0 g of anhydrous sodium sulfate. A gas chromatograph of the sample showed 93.6% pure product. The organic phase was concentrated under vacuum to afford 13.97 g of 3,3-dimethyl-1,5-dioxaspiro<5.5>undecan-9-one.
Quantity
8.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Forty grams (0.2 mol) of 3,3-dimethyl-1,5-dioxaspiro<5.5>undecan-9-ol were dissolved in 400 ml of acetonitrile, and 23.5 g of sodium bicarbonate was added thereto with stirring. Next, 40.0 g of silica gel (MCB Grade 62 60-200 mesh) was added to the mixture, which was followed by the addition of 40.0 g (0.28 mol) of calcium hypochlorite (Fisher Chemical Company) portionwise over a period of 90 seconds. The reaction mixture was stirred at 23.5° C. for one hour and then heated slowly to 28.5° C., and the reaction mixture was stirred overnight. The mixture was filtered into a stirring solution of 8.0 g of sodium bicarbonate in 80 ml of water. The flask was rinsed with 200 ml of toluene and the filtrate was stirred for 90 minutes. The mixture was partially evaporated under reduced pressure and 400 ml of toluene was added thereto. The organic phase was washed with 100 ml of a saturated aqueous sodium chloride solution containing 5.0 g of sodium bicarbonate. The organic phase was dried over anhydrous sodium sulfate. The volatiles were removed under reduced pressure and the residue was held under vacuum for about 60 hours. A total of 38.56 g of 3,3-dimethyl-1,5-dioxaspiro<5.5>-undecan-9-one was obtained having a purity of 93.7% by gas chromatographic analysis (97.2% crude yield). The compound was stored in a solution of 3.55 g of sodium bicarbonate in 200 ml methylene chloride in a sealed bottle.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Undecanone
Reactant of Route 2
3-Undecanone
Reactant of Route 3
Reactant of Route 3
3-Undecanone
Reactant of Route 4
Reactant of Route 4
3-Undecanone
Reactant of Route 5
Reactant of Route 5
3-Undecanone
Reactant of Route 6
Reactant of Route 6
3-Undecanone

Citations

For This Compound
345
Citations
J Gibka, T Majda, A Tichek, AK Siwicki… - Journal of Essential …, 2008 - Taylor & Francis
… 3-Undecanone has been found in low concentrations in brown seaweeds Dictyopteris … The aim of the present study was to evaluate the effect of 3-undecanone (U3-one) and its …
Number of citations: 9 www.tandfonline.com
J Gibka, A Wasiutynski, E Skopinska-Rozewska… - Pol J Vet …, 2010 - researchgate.net
… Some undecanones are present in plants (2-undecanone, 3-undecanone, 2-undecanol), … The aim of the present study was to evaluate the in vivo effect of 2-undecanone, 3-undecanone…
Number of citations: 4 www.researchgate.net
JWS Bradshaw, R Baker… - Physiological …, 1979 - Wiley Online Library
… The alerted ants will be further assisted in locating the prey by the newly established active spaces of the attractant 3-undecanone, and the biting markers 3-undecanone and 2-butyl-2-…
V Vasta, G Luciano, C Dimauro, F Röhrle, A Priolo… - Meat Science, 2011 - Elsevier
… were 3-undecanone, skatole and 1-butanol, 2-methyl (Table 2). To the best of our knowledge, this is the first study highlighting the relevance for traceability of 3-undecanone and 1-…
Number of citations: 61 www.sciencedirect.com
X Li, X Wang, X Shi, B Wang, M Li, Q Wang, S Zhang - Processes, 2020 - mdpi.com
… In addition, 3-undecanone was proven to be effective against the two target pathogens. The antimicrobial properties of aldehydes have been demonstrated in previous studies, for …
Number of citations: 47 www.mdpi.com
OH Griffith - The Journal of Chemical Physics, 1965 - pubs.aip.org
… This is also the case for the methyl group of the 3undecanone radical and for these two radicals the usual expression relating the spin density to the iJ-proton coupling constants …
Number of citations: 29 pubs.aip.org
JWS Bradshaw - 1975 - eprints.soton.ac.uk
… two, 2-butyl-.2-octenal and 3-undecanone, are important stimuli in alarm communication. The … , and 2-butyl-2-octenal and 3-undecanone act as markers for attack. In combination, these …
Number of citations: 1 eprints.soton.ac.uk
ED Morgan, MR Inwood… - Physiological …, 1978 - Wiley Online Library
… , acetone, 3-hexanone) 3-hexanol, 3-heptanone, 3-heptanol, 3-octanone, 3-octanol, 6-methyl-3-octanone, 6-methyl-3-octano1, 3-nonanone, 3-nonanol, 3decanone and 3-undecanone. …
Y Li, W Yang, W Li, T Wu - Journal of Pharmaceutical and Biomedical …, 2023 - Elsevier
Ligusticum chuanxiong Hort (LCH) is a well-known traditional Chinese medicinal herb for treating coronary heart disease (CHD). This study investigated the differential preventive …
Number of citations: 0 www.sciencedirect.com
W Boland, DG Müller - Tetrahedron letters, 1987 - Elsevier
The complete analysis of the odoriferous C 11 polyenes of the Mediterranean seaweed Dictyopteris membranacea is descried. Besides seven known hydrocarbons, 3-undecanone 11 …
Number of citations: 58 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.